Ampyzine

Catalog No.
S1925536
CAS No.
5214-29-9
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampyzine

CAS Number

5214-29-9

Product Name

Ampyzine

IUPAC Name

N,N-dimethylpyrazin-2-amine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3

InChI Key

UUINNXPPLPDRQX-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CN=C1

Canonical SMILES

CN(C)C1=NC=CN=C1

Ornithine Decarboxylase Inhibition:

Ampyzine, also known as DL-aminomethylbenzoic acid, is a molecule with potential applications in scientific research due to its ability to inhibit the enzyme ornithine decarboxylase (ODC) []. ODC plays a crucial role in polyamine biosynthesis, a process essential for cell growth and proliferation []. By inhibiting ODC, Ampyzine can potentially impact various cellular processes, making it a valuable tool for researchers studying cell growth, development, and differentiation.

Ampyzine, also known as dimethylaminopyrazine or ampyzine sulfate, is a chemical compound classified as a central nervous system stimulant and euphoriant. It is characterized by its molecular formula C6H9N3C_6H_9N_3 and a molar mass of approximately 123.16 g/mol. The compound was first documented in scientific literature in 1960 and is noted for its potential role as a monoamine oxidase inhibitor, which suggests it may influence neurotransmitter levels in the brain .

  • Condensation Reaction: The initial step involves the condensation of glyoxal with 2-aminomalonamide to form a pyrazine derivative.
  • Hydrolysis and Decarboxylation: This intermediate undergoes acid-catalyzed hydrolysis and decarboxylation to yield 2-hydroxypyrazine.
  • Halogenation: The next step involves halogenation with phosphorus pentachloride, producing 2-chloropyrazine.
  • Final Reaction: Finally, the chlorinated compound reacts with dimethylamine to produce ampyzine .

Ampyzine exhibits various biological activities, primarily as a central nervous system stimulant. Its classification as a monoamine oxidase inhibitor indicates that it may enhance the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, potentially leading to increased alertness and mood elevation. Research has also indicated that ampyzine sulfate can restore primary cilium expression in certain cancer cells, suggesting additional therapeutic avenues in oncology .

The classical synthesis method for ampyzine is outlined as follows:

  • Starting Materials: Glyoxal and 2-aminomalonamide are used as the primary reactants.
  • Reaction Conditions: The reaction typically requires acidic conditions for hydrolysis and decarboxylation.
  • Isolation of Products: Following the synthesis steps, products are purified through crystallization or chromatography techniques to isolate pure ampyzine .

Ampyzine has potential applications in various fields:

  • Pharmaceuticals: As a CNS stimulant, it may be explored for conditions such as depression or attention disorders.
  • Research: Its role in enhancing ciliary function could make it a candidate for studies related to cell signaling and cancer therapy .
  • Neuroscience: Investigations into its effects on neurotransmitter modulation may provide insights into neuropharmacology.

Studies on ampyzine's interactions have revealed its ability to modulate neurotransmitter systems. Specifically, as a monoamine oxidase inhibitor, it can interact with other medications that affect serotonin levels, necessitating caution in polypharmacy situations. Further research is needed to fully understand its pharmacokinetics and interactions with other drugs .

Ampyzine shares structural similarities with several other compounds, which can be compared based on their biological activity and chemical properties:

Compound NameStructure SimilarityBiological ActivityUnique Features
TriampyzineAnalogous structureAnticholinergic, antisecretory agentEnhanced anticholinergic properties
PropranololStructural similarityBeta-blockerPrimarily used for cardiovascular issues
PregabalinSimilar core structureAnticonvulsantUsed primarily for neuropathic pain

Ampyzine's uniqueness lies in its dual role as both a stimulant and an inhibitor of monoamine oxidase, distinguishing it from other compounds that may focus on singular pathways .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

123.079647300 g/mol

Monoisotopic Mass

123.079647300 g/mol

Heavy Atom Count

9

UNII

630GTK993N

Wikipedia

Ampyzine

Dates

Modify: 2023-08-16

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